molecular formula C13H24ClNO2 B6045219 1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride

1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride

Cat. No.: B6045219
M. Wt: 261.79 g/mol
InChI Key: YPCQEJAYIHNLEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the ethynyl group, and the attachment of the dimethylamino group. Common reagents used in these reactions include cyclohexanone, ethynylmagnesium bromide, and dimethylamine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethynyl group may yield an alkane.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies of enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-2-propanol: A simpler amino alcohol with similar functional groups.

    1-(Ethynylcyclohexyl)propan-2-ol: A compound with a similar cyclohexyl and ethynyl structure.

    3-(Dimethylamino)-1-propanol: Another amino alcohol with a different arrangement of functional groups.

Uniqueness

1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride is unique due to the combination of its cyclohexyl, ethynyl, and amino groups, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-(dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-4-13(8-6-5-7-9-13)16-11-12(15)10-14(2)3;/h1,12,15H,5-11H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQEJAYIHNLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1(CCCCC1)C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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